molecular formula C11H13BrO4 B2720976 Tert-butyl 4-bromo-3,5-dihydroxybenzoate CAS No. 1260808-59-0

Tert-butyl 4-bromo-3,5-dihydroxybenzoate

Cat. No.: B2720976
CAS No.: 1260808-59-0
M. Wt: 289.125
InChI Key: CQHBFGFVDUSGRX-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-3,5-dihydroxybenzoate is a brominated aromatic ester featuring a benzoic acid backbone substituted with hydroxyl groups at positions 3 and 5, a bromine atom at position 4, and a tert-butyl ester moiety.

The tert-butyl ester group confers stability under acidic conditions compared to smaller esters (e.g., methyl or ethyl), while the hydroxyl and bromine substituents enable diverse reactivity, including electrophilic substitution or nucleophilic displacement.

Properties

IUPAC Name

tert-butyl 4-bromo-3,5-dihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-11(2,3)16-10(15)6-4-7(13)9(12)8(14)5-6/h4-5,13-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHBFGFVDUSGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromo-3,5-dihydroxybenzoate typically involves the esterification of 4-bromo-3,5-dihydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with a strong acid like sulfuric acid or p-toluenesulfonic acid as the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-3,5-dihydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild conditions with the use of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the hydroxyl groups.

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.

    Oxidation Reactions: Products include quinones or other oxidized forms of the compound.

    Ester Hydrolysis: The major product is 4-bromo-3,5-dihydroxybenzoic acid.

Scientific Research Applications

Tert-butyl 4-bromo-3,5-dihydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-3,5-dihydroxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key analogs include:

Methyl 4-bromo-3,5-dihydroxybenzoate : Differs in the ester group (methyl vs. tert-butyl), affecting steric bulk and lipophilicity.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C) Boiling Point (°C) Solubility (Water)
Tert-butyl 4-bromo-3,5-dihydroxybenzoate C₁₁H₁₃BrO₄ 301.13 Bromine, hydroxyl, tert-butyl ester Not reported Not reported Low (ester group)
Methyl 4-bromo-3,5-dihydroxybenzoate C₈H₇BrO₄ 247.05 Bromine, hydroxyl, methyl ester ~120–125 (est.) ~300 (est.) Moderate
4-Bromo-3,5-dimethylphenol C₈H₉BrO₂ 217.06 Bromine, methyl, phenol 60–62 285 Low

Notes:

  • The tert-butyl group increases molecular weight and lipophilicity, reducing water solubility compared to methyl esters.

Research Findings and Gaps

  • Synthetic Utility : Studies highlight tert-butyl esters as stable intermediates in multi-step syntheses, though reaction yields with bulky groups may vary .
  • Biological Activity : Brominated benzoates exhibit antimicrobial properties, but bulkier esters (e.g., tert-butyl) may reduce efficacy due to lower membrane permeability .
  • Data Gaps : Melting/boiling points, solubility in organic solvents, and ecotoxicological profiles for this compound remain uncharacterized in public databases.

Q & A

Q. What analytical methods are recommended for characterizing tert-butyl 4-bromo-3,5-dihydroxybenzoate in complex mixtures?

Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are primary methods. For LCMS, collision cross-section (CCS) values (e.g., 140.2–146.1 Ų for analogous methyl esters) aid in distinguishing adducts like [M+H]⁺ or [M+Na]⁺ . HPLC retention times under specific conditions (e.g., 0.66–1.64 minutes using SQD-FA05 columns) provide reproducibility benchmarks . Nuclear magnetic resonance (NMR) should highlight tert-butyl protons (~1.3 ppm) and aromatic protons influenced by bromine and hydroxyl groups.

Q. How can tert-butyl groups be introduced to 4-bromo-3,5-dihydroxybenzoic acid during synthesis?

A common approach involves reacting the carboxylic acid with tert-butyl alcohol or tert-butoxide under coupling conditions. For example, potassium tert-butoxide in N,N-dimethyl acetamide at 20–55°C for 14 hours facilitates esterification, as demonstrated in analogous tert-butyl nitrobenzoate syntheses . Protecting hydroxyl groups prior to esterification (e.g., with benzyl or silyl groups) may prevent side reactions .

Q. What spectral markers confirm the esterification of 4-bromo-3,5-dihydroxybenzoic acid?

  • NMR : A singlet at ~1.3 ppm for tert-butyl protons and downfield shifts for aromatic protons due to bromine and ester effects.
  • IR : A strong ester carbonyl (C=O) stretch near 1720 cm⁻¹ and hydroxyl (O-H) bands around 3200–3500 cm⁻¹ if unprotected.
  • Mass Spec : Molecular ion peaks matching the molecular formula (C₁₁H₁₃BrO₅, exact mass ~320.18) and isotopic patterns indicative of bromine .

Q. How does bromine affect the compound’s stability under storage or reaction conditions?

Bromine’s electronegativity may increase susceptibility to hydrolysis or photodegradation. Storage in inert, anhydrous environments at low temperatures is recommended. Stability studies should monitor degradation via HPLC or LCMS, particularly for debromination or ester hydrolysis products .

Advanced Questions

Q. What challenges arise in interpreting mass spectrometry data for this compound?

  • Isotopic Patterns : Bromine’s natural isotopic abundance (¹⁹Br: ~50.7%, ⁸¹Br: ~49.3%) complicates peak assignment.
  • Adduct Formation : Multiple adducts (e.g., [M+NH₄]⁺, [M+K]⁺) require careful CCS calibration, as seen in methyl ester analogs .
  • Fragmentation : The tert-butyl group may cleave preferentially, complicating structural confirmation. High-resolution MS/MS is critical for unambiguous identification.

Q. How can crystallographic data from related compounds inform structural studies of this ester?

The free acid (4-bromo-3,5-dihydroxybenzoic acid) crystallizes as a monohydrate in the monoclinic P21/c space group, with hydrogen-bonded networks stabilizing the structure . For the tert-butyl ester, steric hindrance from the bulky group may reduce crystallinity, necessitating alternative solvents or co-crystallization agents. Powder X-ray diffraction (PXRD) and single-crystal studies should compare packing efficiency with analogous esters .

Q. What strategies optimize regioselective protection of dihydroxy groups prior to esterification?

  • Temporary Protection : Use benzyl or methoxymethyl (MOM) groups to block hydroxyls, followed by deprotection post-esterification. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems .
  • Selective Esterification : Activate the carboxylic acid selectively using carbodiimides (e.g., DCC), minimizing hydroxyl interference .

Q. How can discrepancies in HPLC retention times be reconciled across different studies?

Retention times vary with column type (e.g., C18 vs. HILIC), mobile phase composition, and temperature. Standardize conditions using reference compounds (e.g., 4-bromo-3,5-dimethoxybenzoic acid, retention ~0.66 minutes under SQD-FA05) . Calibration curves and internal standards (e.g., deuterated analogs) improve reproducibility.

Q. Notes

  • Methods for analogous compounds (e.g., methyl esters or nitro derivatives) are extrapolated for this compound.
  • Contradictions in spectral or chromatographic data often arise from instrumental or condition variability; rigorous calibration is essential.

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